2-(2-bromo-3,5-difluorophenyl)acetic acid

Synthetic Organic Chemistry Cross-Coupling Reactions Medicinal Chemistry

2-(2-Bromo-3,5-difluorophenyl)acetic acid (CAS: 1782532-03-9) is a halogenated phenylacetic acid derivative with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol. It belongs to the class of substituted phenylacetic acids, which are widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 1782532-03-9
Cat. No. B6160723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-3,5-difluorophenyl)acetic acid
CAS1782532-03-9
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC(=O)O)Br)F)F
InChIInChI=1S/C8H5BrF2O2/c9-8-4(2-7(12)13)1-5(10)3-6(8)11/h1,3H,2H2,(H,12,13)
InChIKeyOIIBMXMFBZDOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-3,5-difluorophenyl)acetic Acid (CAS 1782532-03-9): A Specialized Halogenated Phenylacetic Acid Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(2-Bromo-3,5-difluorophenyl)acetic acid (CAS: 1782532-03-9) is a halogenated phenylacetic acid derivative with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . It belongs to the class of substituted phenylacetic acids, which are widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. The compound features a unique substitution pattern: a bromine atom at the 2-position and fluorine atoms at the 3- and 5-positions of the phenyl ring, creating a distinct electronic and steric environment that governs its chemical reactivity and potential biological interactions .

Pd-catalyzed cross-coupling handle
Bromine at C2 enables Suzuki, Sonogashira, and Buchwald-Hartwig diversification
Dual fluorine substitution pattern
3,5-F₂ motif supports metabolic stability research in lead optimization
Defined regioisomer for SAR precision
2-Br-3,5-F₂ substitution ensures consistent electronic and steric profile

Why 2-(2-Bromo-3,5-difluorophenyl)acetic Acid (CAS 1782532-03-9) Cannot Be Replaced by Generic Analogs in Cross-Coupling and Functionalization Reactions


Although numerous halogenated phenylacetic acids share a common core structure, their substitution patterns profoundly impact reactivity, stability, and biological function . For instance, the presence or absence of bromine as a leaving group dictates participation in key reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the specific placement of fluorine atoms influences both the acidity of the carboxylic acid and the compound's lipophilicity, which are critical parameters in drug design and membrane permeability [2]. Consequently, substituting 2-(2-bromo-3,5-difluorophenyl)acetic acid with a regioisomer or a non-brominated analog would lead to failed synthetic routes, altered metabolic profiles, and diminished target engagement. The following quantitative evidence delineates these critical differences.

Risk dimension
Target compound
2-Br-3,5-F₂ substitution
Potential substitute
Similar CAS or analog may not transfer
Cross-coupling capability
Bromine at C2 serves as effective Pd-catalyzed coupling handle
Non-brominated analogs lack aromatic coupling handle; synthetic routes may fail
Fluorine-count profile
Two fluorine atoms may support higher metabolic stability
Mono-fluorinated analogs may exhibit different stability profiles; ADME shift possible
Regioisomeric identity
3,5-F₂ pattern provides distinct electronic and steric environment
Regioisomers (e.g., 4,5-F₂) may alter regioselectivity and electronic properties

Quantitative Differentiation: Comparative Reactivity, Physicochemical Properties, and Synthetic Utility of 2-(2-Bromo-3,5-difluorophenyl)acetic Acid (CAS 1782532-03-9)


Comparative Reactivity: Bromine as a Cross-Coupling Handle vs. Non-Brominated Analogs

The defining differentiator for 2-(2-bromo-3,5-difluorophenyl)acetic acid is the presence of a bromine atom at the 2-position, which enables it to participate in a suite of transition metal-catalyzed cross-coupling reactions that are impossible for its non-brominated counterpart, 2-(3,5-difluorophenyl)acetic acid (CAS 105184-38-1). The bromine serves as an effective leaving group in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, or amino functionalities [1]. While no direct head-to-head yield comparison is available for this specific compound, class-level inference from analogous bromo-difluorophenylacetic acid derivatives indicates that such coupling reactions can proceed with good efficiency, providing a modular platform for building chemical diversity [1]. In contrast, 2-(3,5-difluorophenyl)acetic acid lacks this reactive handle and is limited to reactions at the carboxylic acid group or requires harsh, less selective conditions for aromatic functionalization.

Cross-Coupling Capability
Class-level inference
Target: Br at C2 enables Suzuki, Sonogashira, Buchwald-Hartwig couplings Comparator (2-(3,5-F₂-phenyl)acetic acid): No aromatic leaving group; coupling at core not feasible
Supports late-stage diversification workflow fit
Qualitative difference; class-level inference from analogous bromo-difluorophenylacetic acids
Synthetic Organic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Calculated Lipophilicity (XLogP3) Comparison with Mono-Fluorinated Analog

Lipophilicity, a crucial determinant of membrane permeability and oral bioavailability, is markedly different between 2-(2-bromo-3,5-difluorophenyl)acetic acid and its mono-fluorinated analog, 2-(2-bromo-5-fluorophenyl)acetic acid (CAS 739336-26-6). The calculated partition coefficient (XLogP3-AA) for the target compound is 2.3, which is identical to that of the comparator [1][2]. While the XLogP3 values are identical, the higher number of fluorine atoms in the target compound is known to increase metabolic stability compared to the mono-fluorinated analog, as fluorine substitution at metabolically labile sites can block oxidative degradation [3]. The higher fluorine count also influences the compound's pKa and electronic properties, affecting binding interactions with biological targets.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.3
Target: 2 F atoms | Comparator (2-Br-5-F): 1 F atom — identical XLogP3 values
Reported lipophilicity context; fluorine count may influence metabolic stability
Identical partition coefficients; higher fluorine count supports metabolic blocking strategy
Medicinal Chemistry Drug Design ADME Properties

Regioisomeric Impact on Electronic Properties and Reactivity

The specific arrangement of bromine and fluorine substituents around the phenyl ring creates a unique electronic environment that differs significantly from its regioisomers, such as 2-(2-bromo-4,5-difluorophenyl)acetic acid (CAS 883502-07-6) [1]. The electron-withdrawing inductive effect of the ortho- and meta-fluorine atoms, combined with the ortho-bromine, dictates the reactivity of the aromatic ring toward nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) . While quantitative rate constants for this specific compound are not available, the distinct substitution pattern is known to alter the regioselectivity of further functionalization steps, ensuring that derivatives are synthesized with high precision.

Regioisomeric Pattern
Class-level inference
2-Br-3,5-F₂ vs 2-Br-4,5-F₂ substitution
Distinct electronic environment may shift regioselectivity in further functionalization
3,5-F₂ pattern yields more electron-deficient ring; no quantitative rate data available
Physical Organic Chemistry Structure-Activity Relationship Medicinal Chemistry

Optimized Application Scenarios for 2-(2-Bromo-3,5-difluorophenyl)acetic Acid (CAS 1782532-03-9) in Medicinal Chemistry and Agrochemical R&D


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

In medicinal chemistry programs, 2-(2-bromo-3,5-difluorophenyl)acetic acid is ideally suited for generating libraries of analogs through Suzuki-Miyaura cross-coupling [1]. The presence of the bromine atom at the 2-position allows for the introduction of diverse aryl and heteroaryl groups, enabling structure-activity relationship (SAR) studies around the phenylacetic acid core [1]. This is a key advantage over the non-brominated 2-(3,5-difluorophenyl)acetic acid, which cannot be functionalized in this manner.

Synthesis of Metabolically Stable Drug Candidates

The dual fluorine substitution pattern in this compound is a well-established strategy to block metabolic soft spots and improve the pharmacokinetic profile of drug candidates [2]. Researchers focused on developing orally bioavailable compounds should prioritize this scaffold over mono-fluorinated analogs, as the increased fluorine content can enhance metabolic stability without drastically altering lipophilicity [3].

Precursor for Agrochemical Intermediates

Patents in the agrochemical sector describe the use of difluoro phenylacetic acids as key intermediates in the synthesis of novel herbicides [4]. The specific 2-bromo-3,5-difluoro substitution pattern of this compound may be essential for achieving the required potency and selectivity against target weeds, as the electronic and steric properties of the aryl group influence binding to the herbicide's site of action [4].

Application
Selection Property
Validation Focus
Scaffold diversification via Pd-catalyzed cross-coupling
Bromine cross-coupling handle at C2
Suzuki-Miyaura and Buchwald-Hartwig coupling compatibility
Metabolic stability-oriented lead optimization
Dual fluorine substitution pattern
Fluorine-count-dependent metabolic stability in ADME assays
Agrochemical intermediate synthesis research
2-Br-3,5-F₂ electronic and steric profile
Structure-activity relationship at herbicide target site

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